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2-(Oxan-4-yl)prop-2-en-1-amine

hydrochloride

CAS No.: 2225146-04-1

Cat. No.: B2810386

Get Quote

Abstract
The functionalization of prop-2-en-1-amine (allylamine) presents a classic chemoselectivity

challenge in organic synthesis. The coexistence of a nucleophilic primary amine and an

electrophilic alkene creates competing reaction pathways, often resulting in catalyst poisoning,

polymerization, or N-alkylation rather than the desired C=C transformation. This guide outlines

three field-proven protocols to functionalize the alkene group while managing the amine's

reactivity: Direct Pd-Catalyzed Arylation (Heck), Rh-Catalyzed Hydroboration, and Radical

Thiol-Ene "Click" Addition. Strategies include transient protection, salt formation, and ligand-

controlled catalysis.

Strategic Framework: The "Amine Interference"
Challenge
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Before attempting functionalization, researchers must address the high Lewis basicity and

nucleophilicity of the nitrogen atom. In transition metal catalysis (e.g., Pd, Ru, Rh), the free

amine often binds irreversibly to the metal center, arresting the catalytic cycle (poisoning). In

radical reactions, the amine can act as a radical quencher or undergo hydrogen atom transfer

(HAT).

Decision Matrix: Selecting the Right Strategy
The following decision tree helps select the optimal workflow based on the target moiety and

tolerance for protecting groups.
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Target: Functionalize Allylamine Alkene

Can you use N-Protecting Groups?

Yes (Boc, Cbz, Fmoc)

High Tolerance

No (Direct Functionalization)

Atom Economy Priority

Standard Olefin Protocols
(Metathesis, Epoxidation) Select Reaction Class

C-C Bond Formation
(Heck Arylation)

Hydride/Heteroatom Addition
(Hydroboration)

Thiol/Click Chemistry
(Radical Addition)

Protocol A: Transient Protection
(CO2 or Acid Additives)

Protocol B: Rh-Catalysis
(HBpin + RhCl(PPh3)3)

Protocol C: Salt Formation
(Allylamine·HCl)

Click to download full resolution via product page

Figure 1: Strategic decision tree for allylamine functionalization. High-contrast nodes indicate

critical decision points.

Protocol A: Direct Intermolecular Heck Arylation
(Free Amine)
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Objective: Synthesize cinnamylamine derivatives (trans-isomers) directly from free allylamine

and aryl iodides without pre-installation of protecting groups. Mechanism: This protocol utilizes

a "transient protection" strategy or controlled protonation to prevent Pd-catalyst poisoning.

Recent work (Young et al.) demonstrates that using specific additives (like CO

or acetic acid) modulates the amine binding.

Materials
Substrate: Prop-2-en-1-amine (Allylamine) (1.2 equiv)

Coupling Partner: Aryl Iodide (1.0 equiv)

Catalyst: Pd(OAc)

(5-10 mol%)

Additive: AgOAc (1.0 equiv) - Acts as halide scavenger and oxidant regeneration.

Solvent: Trifluoroacetic acid (TFA) / Dioxane mixture or Acetic Acid.

Atmosphere: CO

balloon (Optional but recommended for stability) or Air (oxidative conditions).

Step-by-Step Protocol
Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)

(11 mg, 0.05 mmol) in 1 mL of solvent (AcOH or TFA/Dioxane 1:9).

Reagent Addition: Add the Aryl Iodide (0.5 mmol) and AgOAc (83 mg, 0.5 mmol).

Amine Addition: Slowly add Allylamine (45 µL, 0.6 mmol). Caution: Exothermic reaction if

acid is present.

Reaction: Seal the vial. If using the CO

method to transiently form the carbamate, purge the headspace with CO
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. Heat to 50–70 °C for 12–14 hours.

Work-up:

Cool to room temperature.[1][2]

Filter through a pad of Celite to remove Ag salts and Pd black.

Concentrate the filtrate.

Basify with 1M NaOH to pH > 10 to liberate the free amine.

Extract with DCM (3 x 10 mL).

Purification: The product is often obtained as the salt or purified via flash chromatography

(DCM/MeOH/NH

OH) if necessary.

Key Data & Causality:

Parameter Value Rationale

Regioselectivity >20:1 (Linear:Branched)

The cationic Pd-pathway
favors terminal alkene
coordination and
migration to the terminal
position (linear).

| Stereoselectivity | >95% Trans (E) | Thermodynamic control during

-hydride elimination. | | Yield | 50–85% | Dependent on aryl ring electronics; electron-
neutral/rich require longer times. |

Protocol B: Rhodium-Catalyzed Hydroboration
Objective: Regioselective anti-Markovnikov addition of boronate esters to the alkene.

Challenge: Uncatalyzed hydroboration with BH
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often leads to N-borylation (formation of amine-borane adducts) rather than C-borylation. Using
Pinacolborane (HBpin) with a Rhodium catalyst directs the reaction to the alkene.

Materials
Substrate: Allylamine (1.0 equiv)

Reagent: Pinacolborane (HBpin) (1.2 equiv)[3]

Catalyst: Wilkinson’s Catalyst [RhCl(PPh

)

] (1–3 mol%)

Solvent: THF or DCM (Anhydrous)

Step-by-Step Protocol
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

Catalyst Solution: Add [RhCl(PPh

)

] (0.01 equiv) and dissolve in anhydrous THF. Stir for 5 mins until homogeneous.

Substrate Addition: Add Allylamine (1.0 equiv) via syringe.

Note: The solution may change color as the amine coordinates, but the phosphine ligands

on Rh prevent total deactivation.

Borane Addition: Add HBpin (1.2 equiv) dropwise at 0 °C to control exotherm.

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or

B-NMR (disappearance of HBpin doublet).

Oxidation (Optional - to Alcohol):

Cool to 0 °C.
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Add NaOH (3M, 2 equiv) followed by H

O

(30%, 2 equiv) dropwise.

Stir 1 hour.

Isolation: Extract with Diethyl Ether, wash with brine, dry over MgSO

.

Protocol C: Thiol-Ene "Click" Reaction (Radical
Addition)
Objective: Coupling of thiols to allylamine via a radical step-growth mechanism. Critical

Modification: The free amine group must be protonated (converted to Ammonium Salt) before

the reaction. A free amine lone pair can undergo Single Electron Transfer (SET) with the

photoinitiator or radical intermediates, quenching the chain reaction.

Materials
Substrate: Allylamine Hydrochloride (Allylamine·HCl)

Preparation: Dissolve allylamine in ether, bubble HCl gas or add HCl/Dioxane. Filter the

white solid.

Thiol: R-SH (1.0 - 1.5 equiv)

Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or LAP (water-soluble).

Solvent: Methanol or Water (depending on solubility).

Light Source: UV lamp (365 nm, ~10 mW/cm

).

Step-by-Step Protocol
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Salt Preparation: Ensure allylamine is fully converted to the HCl salt.

Mixing: In a quartz vial (for UV transparency), dissolve Allylamine·HCl (1.0 equiv) and the

Thiol (1.2 equiv) in Methanol.

Initiator: Add DMPA (1–5 wt% relative to monomer).

Degassing: Sparge the solution with Nitrogen for 10 minutes to remove Oxygen (a potent

radical inhibitor).

Irradiation: Irradiate with 365 nm UV light for 10–30 minutes.

Visual Check: Reaction is usually clean; no precipitation should occur if solvent choice is

correct.

Work-up:

Evaporate solvent.

The residue is the thio-ether ammonium salt.

To obtain free amine: Dissolve in water, adjust pH to 11 with NaOH, extract with DCM.

Reaction Workflow Diagram

1. Protonation
(Allylamine + HCl)

2. Mix Reagents
(Salt + Thiol + DMPA)

Deactivate N-Lone Pair 3. Degas (N2)
Remove Oxygen

4. UV Irradiation
(365nm, 15 min)

Radical Propagation 5. Deprotection
(Base Wash)

Yields Thio-Ether

Click to download full resolution via product page

Figure 2: Workflow for Thiol-Ene functionalization of allylamine, emphasizing the critical

protonation step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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